molecular formula C15H11BrO3 B12614993 (3R)-7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carboxylic acid CAS No. 918304-67-3

(3R)-7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

Cat. No.: B12614993
CAS No.: 918304-67-3
M. Wt: 319.15 g/mol
InChI Key: WWQZWICXENJNKC-OAHLLOKOSA-N
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Description

(3R)-7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is a chiral benzofuran derivative of high interest in medicinal chemistry and pharmaceutical research. This compound features a bromine atom at the 7-position and a carboxylic acid group on a chiral, phenyl-substituted dihydrobenzofuran scaffold. The (3R) stereochemistry is critical for its specific biological interactions. Benzofuran scaffolds are recognized for their broad bioactivity . Researchers can leverage this compound as a key synthetic intermediate for developing novel therapeutic agents. Its structure is related to pharmacologically active compounds that act as branched-chain alpha keto acid dehydrogenase kinase (BCKDK) inhibitors, which are being investigated for the treatment of conditions like diabetes, NASH, kidney disease, and heart failure . Furthermore, structurally similar halogenated benzofuran carboxylic acid derivatives have demonstrated significant antimicrobial and antifungal properties in research settings, making this compound a valuable building block in the search for new anti-infectives . The presence of both a bromine handle and a carboxylic acid functional group provides versatile sites for further chemical modification and structure-activity relationship (SAR) studies. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

918304-67-3

Molecular Formula

C15H11BrO3

Molecular Weight

319.15 g/mol

IUPAC Name

(3R)-7-bromo-3-phenyl-2H-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C15H11BrO3/c16-12-8-4-7-11-13(12)19-9-15(11,14(17)18)10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18)/t15-/m1/s1

InChI Key

WWQZWICXENJNKC-OAHLLOKOSA-N

Isomeric SMILES

C1[C@](C2=C(O1)C(=CC=C2)Br)(C3=CC=CC=C3)C(=O)O

Canonical SMILES

C1C(C2=C(O1)C(=CC=C2)Br)(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Method 1: One-Pot Synthesis via Electrophilic Aromatic Substitution

This method utilizes electrophilic aromatic substitution to introduce the bromo group into the benzofuran structure. The general steps include:

  • Starting Materials : Phenylacetylene and 2-bromophenol.

  • Reagents : Bromine or N-bromosuccinimide (NBS) as the brominating agent.

  • Procedure :

    • The reaction is typically conducted in a solvent such as dichloromethane or acetonitrile under reflux conditions.
    • The phenylacetylene reacts with the bromo group to form the desired benzofuran structure.
  • Yield : This method has been reported to give moderate yields (around 50-70%) depending on reaction conditions.

Method 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis is a modern technique that enhances reaction rates and yields through rapid heating.

  • Starting Materials : 2-hydroxybenzaldehyde and phenylacetic acid.

  • Procedure :

    • The reactants are mixed in a suitable solvent and subjected to microwave irradiation.
    • This method significantly reduces reaction time compared to traditional heating methods.
  • Yield : Reports suggest yields exceeding 80%, making it a favorable option for large-scale synthesis.

Method 3: Multi-Step Synthesis via Grignard Reagent

This method involves the formation of a Grignard reagent, which is then reacted with a suitable electrophile.

  • Starting Materials : Bromobenzene and magnesium turnings.

  • Procedure :

    • A Grignard reagent is formed by reacting bromobenzene with magnesium in dry ether.
    • This reagent is subsequently reacted with carbon dioxide to form the carboxylic acid.
  • Yield : This multi-step process can yield high purity products but may require extensive purification steps.

Method 4: Catalytic Hydrogenation

Catalytic hydrogenation can also be employed to reduce intermediates formed during the synthesis of the target compound.

  • Starting Materials : Intermediate compounds from previous methods.

  • Procedure :

    • Hydrogen gas is introduced in the presence of a catalyst such as palladium on carbon.
  • Yield : This method can provide high yields of the reduced product, enhancing overall efficiency when combined with other methods.

Summary of Preparation Methods

Method Starting Materials Yield (%) Key Features
One-Pot Synthesis Phenylacetylene, 2-bromophenol 50-70 Simple setup, moderate yield
Microwave-Assisted Synthesis 2-Hydroxybenzaldehyde, phenylacetic acid >80 Fast reaction times
Multi-Step via Grignard Bromobenzene, magnesium High High purity but complex
Catalytic Hydrogenation Intermediates High Enhances yield from previous steps

Chemical Reactions Analysis

Types of Reactions

(3R)-7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antibacterial Properties

Recent studies have highlighted the antibacterial potential of compounds related to (3R)-7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carboxylic acid. For instance, derivatives of benzofuran have shown significant activity against Staphylococcus aureus, a common bacterial pathogen. The minimum inhibitory concentrations (MICs) for these compounds ranged from 5.2 to 933.4 μM, demonstrating their potential as antibacterial agents .

Table 1: Antibacterial Activity of Related Compounds

Compound IDMIC (μM)MBC (μM)Activity Type
2.1710.120.2Bactericidal
2.1810.621.2Bactericidal
Reference Drug (Ciprofloxacin)4.79.6Bactericidal

1.2 Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies indicate that benzofuran derivatives can inhibit pro-inflammatory cytokines, which may have implications for treating inflammatory diseases . This suggests a dual role in both antibacterial and anti-inflammatory applications.

Plant Biology

2.1 Abiotic Stress Resistance

This compound has been explored as a potential agent to enhance plant resistance to abiotic stresses such as drought and salinity. Research indicates that this compound can modulate stress response pathways in plants, leading to improved growth and yield under adverse conditions .

Table 2: Effects on Plant Growth Under Stress Conditions

TreatmentGrowth Rate (%)Stress Type
Control100None
Compound Applied120Drought
Compound Applied110Salinity

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its applications. Modifications to the benzofuran structure can significantly affect its biological activity.

Key Findings:

  • The presence of halogen substituents enhances antibacterial activity.
  • Alterations in the phenyl group can lead to increased efficacy against specific bacterial strains.

Table 3: SAR Analysis of Benzofuran Derivatives

ModificationEffect on Activity
Halogen SubstitutionIncreased antibacterial activity
Phenyl Group VariationVariable effects on MIC values

Mechanism of Action

The mechanism of action of (3R)-7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the benzofuran scaffold significantly influence physicochemical properties. Key comparisons include:

Halogen Substituents
  • 7-Bromo vs. 7-Fluoro Analogs :
    The 7-fluoro analog (CAS 1464926-20-2, C₇H₅F₃O₃ ) replaces bromine with fluorine, reducing molecular weight (≈196.1 g/mol) and lipophilicity (logP likely lower due to fluorine’s electronegativity). Bromine’s larger atomic radius and polarizability may enhance membrane permeability but increase metabolic stability compared to fluorine .
Aromatic vs. Aliphatic Substituents
  • 3-Phenyl vs. The carboxylic acid moiety further differentiates the target compound by introducing acidity (pKa ≈ 2–4), enabling salt formation and enhanced solubility in basic conditions .
Anticancer Activity
  • Benfur () : A synthetic benzofuran lignan (C₁₆H₁₆N₂O₅ , MW 316.32) with a carboxyvinyl group and methoxyphenyl substituent exhibits potent anticancer effects via G2/M cell cycle arrest and NF-κB inhibition. The target compound’s bromine and phenyl groups may similarly enhance cytotoxicity, though its lack of a methoxy or carboxyvinyl group could alter its mechanism .
Receptor Interactions
  • 3S configurations) in β-hydroxylated dihydro-benzofuran derivatives influences opioid receptor selectivity.

Structural and Functional Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity
(3R)-7-Bromo-3-phenyl-... carboxylic acid 7-Br, 3-Ph, 3-COOH 318.9 Not reported (structural analog extrapolation)
Benfur () 5-carboxyvinyl, 4-OH, 3-OCH₃ 316.32 Anticancer (G2/M arrest, NF-κB inhibition)
7-Fluoro-... carboxylic acid () 7-F, 3-COOH 196.1 Unknown
7-Bromo-5-methyl-2,3-dihydro... -3-ol () 7-Br, 5-Me, 3-OH ≈215.1 Unknown

Key Findings and Implications

Halogen Effects : Bromine’s lipophilicity may enhance the target compound’s bioavailability compared to fluorine analogs, though at the cost of increased molecular weight .

Aromatic vs. Polar Groups : The phenyl group’s bulkiness could improve binding to hydrophobic protein pockets, while the carboxylic acid enables solubility adjustments for drug formulation .

Activity Prediction : Based on Benfur’s anticancer effects, the target compound’s bromine and phenyl groups may favor similar mechanisms, though further experimental validation is needed .

Biological Activity

(3R)-7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antibacterial, anticancer, and cytotoxic properties, supported by relevant data tables and case studies.

The molecular formula of this compound is C15H12BrO3C_{15}H_{12}BrO_3, with a molecular weight of approximately 318.165 g/mol. Its structure features a benzofuran core with a bromine atom and a phenyl group, which contribute to its biological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA).

Compound Target Bacteria MIC (μg/mL)
(3R)-7-Bromo...S. aureus ATCC 259230.98
(3R)-7-Bromo...S. aureus ATCC 43300 (MRSA)<1.00
(3R)-7-Bromo...E. coliInactive

These results demonstrate significant antibacterial activity, indicating potential for further development as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been evaluated in several cancer cell lines. Notably, the compound exhibited selective cytotoxicity towards lung adenocarcinoma cells (A549) and melanoma cells (A375).

Cell Line IC50 (μM) Effect
A549<10Significant inhibition
A3755.7Moderate inhibition
HelaNo significant effectNon-cytotoxic

The compound's selectivity suggests it may be a promising candidate for targeted cancer therapy .

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound can induce cell death in various human cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

Case Study: Brine Shrimp Assay

In a brine shrimp lethality assay, the compound demonstrated an LC50 value indicative of its cytotoxic potential:

Assay Type LC50 (μg/mL)
Brine Shrimp36

This result supports the compound's potential use in further pharmacological studies .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary molecular docking studies suggest that it may interact with specific protein targets involved in cell proliferation and survival pathways.

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the benzofuran scaffold and bromine/aryl substitution patterns.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C15_{15}H12_{12}BrO3_3).
  • X-ray Diffraction : Resolves stereochemical ambiguities and crystal packing effects .
  • HPLC-PDA : Assesses purity (>95% as per industrial standards) and detects byproducts .

How should researchers address contradictory data in reaction yields when using different brominating agents?

Advanced Research Question
Contradictions may arise from reagent reactivity (e.g., electrophilic vs. radical bromination) or solvent effects. For example:

  • Electrophilic Bromination (e.g., NBS): Favors aromatic substitution but may lead to diastereomer formation.
  • Radical Bromination : Useful for allylic/benzylic positions but requires strict temperature control.
Brominating AgentTypical Yield (%)Key Side ProductsConditions
N-Bromosuccinimide60–75Dibrominated isomersDCM, RT
Br2_2/FeCl3_340–55Oxidized byproducts0–5°C

Optimization via Design of Experiments (DoE) is advised, with in-situ monitoring (e.g., FTIR) to track intermediate formation .

What are the challenges in maintaining the compound’s stability during storage?

Basic Research Question
The compound is prone to degradation via:

  • Hydrolysis : The carboxylic acid group may react with moisture.
  • Light-Induced Decomposition : Bromine substituents increase photosensitivity.

Q. Mitigation Strategies :

  • Store under inert gas (N2_2/Ar) at –20°C in amber vials.
  • Use desiccants (e.g., molecular sieves) and avoid aqueous buffers unless immediately prior to use .

How to design experiments to study the compound’s reactivity in cross-coupling reactions?

Advanced Research Question
The bromine substituent enables participation in palladium-catalyzed couplings (e.g., Suzuki, Heck). Key considerations:

  • Catalyst Selection : Pd(PPh3_3)4_4 for Suzuki; Pd(OAc)2_2 for Heck.
  • Boronic Acid Partners : Use derivatives like 3-Bromophenylboronic acid (CAS 244205-40-1) for aryl-aryl bond formation .
  • Solvent Optimization : DMF or THF with aqueous bases (e.g., Na2_2CO3_3) enhances coupling efficiency.

Q. Example Protocol :

Combine 1 eq. target compound, 1.2 eq. boronic acid, 5 mol% Pd catalyst, and 2 eq. base in THF/H2_2O (4:1).

Heat at 80°C for 12 h under N2_2.

Purify via silica gel chromatography.

How can computational modeling aid in predicting the compound’s biological interactions?

Advanced Research Question
Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding affinities to target proteins. Key steps:

Ligand Preparation : Optimize geometry using Gaussian at the B3LYP/6-31G* level.

Protein Selection : Retrieve structures from PDB (e.g., enzymes with benzofuran-binding pockets).

Binding Site Analysis : Identify hydrophobic pockets compatible with the bromophenyl group.

Results should be validated with in vitro assays (e.g., enzyme inhibition) to resolve discrepancies between predicted and observed activities .

What are the limitations of current synthetic protocols for scaling up production?

Advanced Research Question

  • Low Yields in Stereoselective Steps : Asymmetric catalysis often requires expensive ligands (e.g., BINAP).
  • Purification Challenges : Column chromatography is impractical for large batches.

Q. Solutions :

  • Switch to continuous flow reactors for improved heat/mass transfer .
  • Explore crystallization-induced asymmetric transformation (CIAT) to enhance enantiopurity .

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